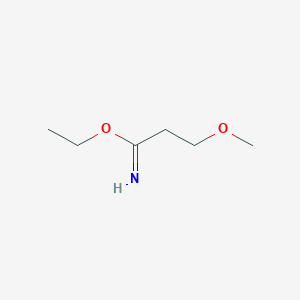
Ethyl 3-methoxypropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methoxypropanimidate is an organic compound with the molecular formula C6H13NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxypropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methoxypropanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methoxypropanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-methoxypropanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-methoxypropanimidate exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. The pathways involved often include enzymatic catalysis and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-methoxypropanoate: A precursor in the synthesis of ethyl 3-methoxypropanimidate.
Ethyl 3-aminopropanoate: Shares a similar structure but with an amino group instead of a methoxy group.
Ethyl 3-hydroxypropanimidate: Similar but with a hydroxyl group replacing the methoxy group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, allows for unique interactions in chemical and biological systems, distinguishing it from similar compounds .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
ethyl 3-methoxypropanimidate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(7)4-5-8-2/h7H,3-5H2,1-2H3 |
InChI Key |
AMKIHLLFFGBKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















